Inferred Metabolic Liability of the 2,6-Dimethylphenyl Substituent vs. a 2,6-Dichlorophenyl Analogue
A study on benzimidazole derivatives demonstrated that the 2,6-dimethylphenyl substituent is a structural alert for mutagenicity and CYP3A4 inhibition. Replacing it with a 2,6-dichlorophenyl group significantly reduced the mutagenic potential [1]. This provides a class-level inference for the target compound, suggesting that 2-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazole would likely be a safer alternative regarding this specific liability.
| Evidence Dimension | Mutagenic Potential (Ames Test Revertants) |
|---|---|
| Target Compound Data | Not directly measured; structural alert present. |
| Comparator Or Baseline | 2-[(2,6)-dichlorophenyl]benzimidazole analog |
| Quantified Difference | Significant reduction in revertants in TA98 and TA100 S. typhimurium strains after metabolic activation. |
| Conditions | In vitro Ames test using Salmonella typhimurium strains TA98 and TA100 with metabolic activation. |
Why This Matters
For researchers synthesizing new chemical entities, awareness of this structural alert is crucial for risk assessment and may influence the selection of a starting material or the design of a compound library to avoid potential toxicology and DDI (Drug-Drug Interaction) issues.
- [1] Bioorganic & Medicinal Chemistry Letters. A new structural alert for benzimidazoles: 2,6-Dimethylphenyl substituents increase mutagenic potential and time-dependent CYP3A4 inhibition risk. 2011 Mar 1;21(5):1467-70. View Source
